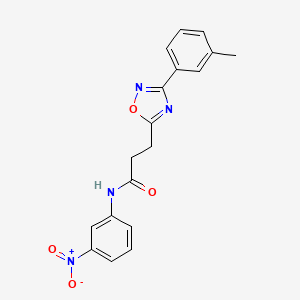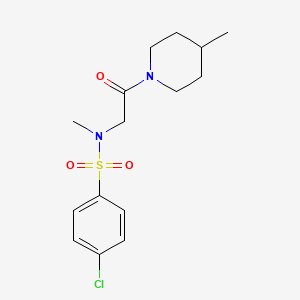
2-(N-methyl4-chlorobenzenesulfonamido)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-methyl4-chlorobenzenesulfonamido)-N-phenylacetamide, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It is a member of the fenamate class of NSAIDs, which also includes mefenamic acid and flufenamic acid. Meclofenamic acid has been found to have a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of meclofenamic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, meclofenamic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(N-methyl4-chlorobenzenesulfonamido)-N-phenylacetamide acid has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the replication of viruses, and inhibit the growth of bacteria. It has also been shown to have a number of effects on the cardiovascular system, including reducing blood pressure and improving blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of meclofenamic acid for lab experiments is its wide range of pharmacological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, as well as anti-cancer, anti-viral, and anti-bacterial properties. This makes it a useful tool for studying a wide range of biological processes.
However, there are also some limitations to the use of meclofenamic acid in lab experiments. One of the main limitations is its potential for toxicity. 2-(N-methyl4-chlorobenzenesulfonamido)-N-phenylacetamide acid has been shown to have a number of side effects, including gastrointestinal disturbances, liver toxicity, and renal toxicity. It is therefore important to use caution when working with meclofenamic acid in the lab.
Direcciones Futuras
There are a number of potential future directions for research on meclofenamic acid. One area of interest is the development of new meclofenamic acid derivatives that have improved pharmacological properties. Another area of interest is the use of meclofenamic acid in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of meclofenamic acid and its potential applications in a wide range of biological processes.
Métodos De Síntesis
2-(N-methyl4-chlorobenzenesulfonamido)-N-phenylacetamide acid can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methylanthranilic acid to form 2-(N-methyl-4-chlorobenzenesulfonamido) benzoic acid. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-(N-methyl4-chlorobenzenesulfonamido)-N-phenylacetamide acid has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have a number of other effects, including anti-cancer, anti-viral, and anti-bacterial properties.
Propiedades
IUPAC Name |
4-chloro-N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-12-7-9-18(10-8-12)15(19)11-17(2)22(20,21)14-5-3-13(16)4-6-14/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPFOLHVERTBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


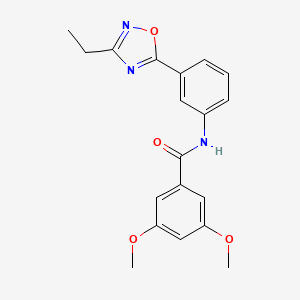
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698276.png)
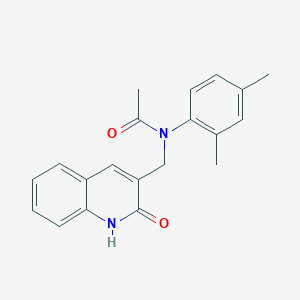
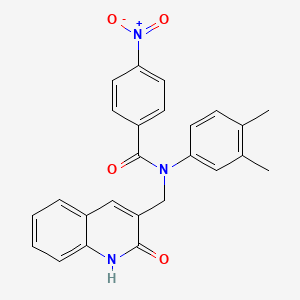

![4-((1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7698322.png)
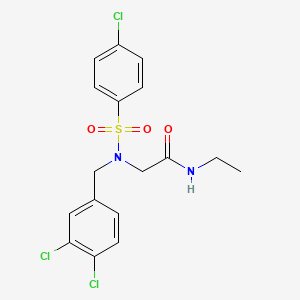

![N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide](/img/structure/B7698339.png)
![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-phenyloxalamide](/img/structure/B7698342.png)
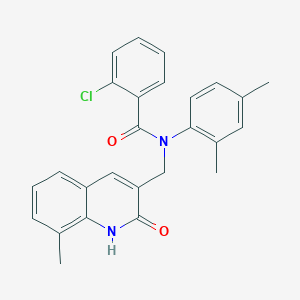
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698359.png)
